

# A Comparative Pharmacological Profile of DGAT1 Inhibitors: JTT-553 and T863

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two well-characterized small molecule inhibitors of Diacylglycerol O-acyltransferase 1 (DGAT1): **JTT-553** and T863. DGAT1 is a key enzyme in the final step of triglyceride synthesis, making it a significant target for therapeutic intervention in metabolic diseases such as obesity and type 2 diabetes. This document summarizes their pharmacological properties, presents supporting experimental data in a comparative format, and outlines the methodologies for key experiments.

### **Overview and Mechanism of Action**

Both **JTT-553** and T863 are potent and selective inhibitors of DGAT1. They exert their effects by binding to the enzyme and preventing the acylation of diacylglycerol to form triglycerides. By inhibiting DGAT1, these compounds aim to reduce fat absorption, decrease triglyceride storage in tissues like the liver and adipose tissue, and consequently improve metabolic parameters.

**JTT-553**, developed by Japan Tobacco, was investigated for the treatment of obesity and reached Phase I clinical trials before discontinuation. It is a novel, potent, and selective DGAT1 inhibitor.[1][2]

T863 is another potent, selective, and orally active DGAT1 inhibitor that has been extensively used as a tool compound in preclinical research to understand the pharmacological consequences of DGAT1 inhibition.[3][4][5][6] It acts on the acyl-CoA binding site of DGAT1.[4] [7]



## **Comparative Quantitative Data**

The following tables summarize the available quantitative data for **JTT-553** and T863, allowing for a direct comparison of their potency and selectivity.

Table 1: In Vitro Potency against DGAT1

| Compound | Target | Species | IC50    | Assay<br>Method                                 | Reference   |
|----------|--------|---------|---------|-------------------------------------------------|-------------|
| JTT-553  | DGAT1  | Human   | 2.38 nM | Microsomal<br>assay with<br>[14C]oleoyl-<br>CoA | [8][9]      |
| T863     | DGAT1  | Human   | 15 nM   | Microsomal<br>assay                             | [1][10][11] |

Table 2: In Vitro Selectivity

| Compound | Target | Species                   | Activity                  | Reference   |
|----------|--------|---------------------------|---------------------------|-------------|
| JTT-553  | DGAT2  | Human                     | No inhibition<br>(>10 μM) | [8][9]      |
| ACAT1    | Human  | No inhibition<br>(>10 μM) | [8][9]                    |             |
| T863     | DGAT2  | Human                     | No inhibitory<br>activity | [1][10][11] |
| MGAT2    | Human  | No inhibitory activity    | [1][10][11]               |             |
| MGAT3    | Human  | No inhibitory<br>activity | [1][10][11]               |             |

Table 3: In Vivo Efficacy in Animal Models



| Compound                   | Animal Model                                  | Dose                                                 | Key Findings                                                                                 | Reference  |
|----------------------------|-----------------------------------------------|------------------------------------------------------|----------------------------------------------------------------------------------------------|------------|
| JTT-553                    | Sprague-Dawley<br>Rats (Olive oil<br>loading) | Not specified                                        | Suppressed<br>plasma TG and<br>chylomicron TG<br>levels                                      | [8]        |
| Diet-induced<br>obese rats | Not specified                                 | Reduced daily<br>food intake and<br>body weight gain | [8]                                                                                          |            |
| T863                       | Diet-induced<br>obese mice                    | 30 mg/kg (oral)                                      | Caused weight loss, reduced serum and liver triglycerides, and improved insulin sensitivity. | [5][6][10] |

# Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanism of action and the experimental approaches used to characterize these inhibitors, the following diagrams are provided.



Click to download full resolution via product page

Caption: DGAT1 catalyzes the final step of triglyceride synthesis.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. JTT 553 AdisInsight [adisinsight.springer.com]
- 3. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 4. DGAT enzymes and triacylglycerol biosynthesis PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intestine-Targeted DGAT1 Inhibition Improves Obesity and Insulin Resistance without Skin Aberrations in Mice | PLOS One [journals.plos.org]



- 6. DGAT1 diacylglycerol O-acyltransferase 1 [Homo sapiens (human)] Gene NCBI [ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial PMC [pmc.ncbi.nlm.nih.gov]
- 9. JTT-553 benzosulfonate | Probechem Biochemicals [probechem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. JTT-553, a novel Acyl CoA:diacylglycerol acyltransferase (DGAT) 1 inhibitor, improves glucose metabolism in diet-induced obesity and genetic T2DM mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Pharmacological Profile of DGAT1 Inhibitors: JTT-553 and T863]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1247504#jtt-553-and-t863-comparative-pharmacology]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





Check Availability & Pricing